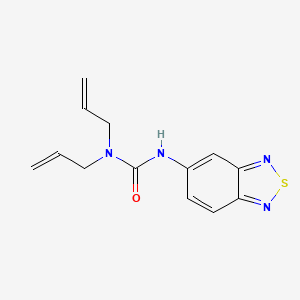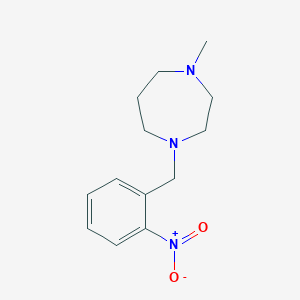
8-nitro-2-phenoxyquinoline
Vue d'ensemble
Description
8-nitro-2-phenoxyquinoline, also known as NQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the quinoline family and has a molecular formula of C14H9N2O3.
Applications De Recherche Scientifique
Organic Solid State Reactivity
8-Hydroxyquinoline, a compound structurally related to 8-nitro-2-phenoxyquinoline, shows increased reactivity with nitrophenols in the solid state. This reactivity is influenced by the symmetry and size of the diffusing molecules, with products obtained from solid-state reactions being chemically identical to those from solution reactions (Singh, Singh & Singh, 1999).
Fluorescent Chemosensors
8-Aminoquinoline-based chemosensors, related to this compound, have been synthesized for selective detection of Zn2+ and Al3+ ions. These chemosensors show potential for biological applications, including intracellular detection in human breast cancer cells and providing mechanistic insights into anticancer activity (Ghorai, Pal, Karmakar & Saha, 2020).
Antibacterial Properties
8-Nitrofluoroquinolone derivatives, chemically similar to this compound, have been synthesized and investigated for their antibacterial properties. These compounds show promising activity against both gram-positive and gram-negative bacterial strains (Al-Hiari, Al-Mazari, Shakya, Darwish & Abu-Dahab, 2007).
Spectrophotometric Evaluation
Spectrophotometric methods have been developed using 8-hydroxyquinoline for the evaluation of 4-nitro-2-phenoxyaniline, a compound related to this compound. These methods are precise and have been proposed for detecting impurities in drug formulations (Anilkumar & Bl, 2017).
Antimicrobial Agents
8-Hydroxyquinoline derivatives, including nitroxoline and clioquinol, show potential as novel antimicrobial agents. The structure of 8-hydroxyquinoline has led to increased interest in designing new antimicrobial, anticancer, and anti-Alzheimer agents (Joaquim et al., 2021).
Inhibition of Bacterial Adherence
Nitroxoline, a derivative of 8-hydroxyquinoline, demonstrates an inhibitory effect on bacterial adherence to epithelial cells and solid surfaces. This property is significant in the context of urinary tract infections and the prevention of bacteriuria associated with bladder catheters (Bourlioux et al., 1989).
Excited State Proton Transfer
8-Hydroxy-5-nitroquinoline, related to this compound, has shown excited state proton transfer in its triplet state. This property is relevant for understanding its photosensitivity and role in the treatment of various diseases (Wang et al., 2022).
Mécanisme D'action
While the specific mechanism of action for 8-nitro-2-phenoxyquinoline is not explicitly mentioned in the retrieved papers, nitroquinoline derivatives have been known to exhibit various biological activities. For instance, nitroxoline, a nitro derivative of 8-hydroxyquinoline, has been found to exhibit antibacterial activity by chelating metal ions vital for bacterial growth . It may also have antitumor activity by inhibiting a protein involved in angiogenesis .
Safety and Hazards
Propriétés
IUPAC Name |
8-nitro-2-phenoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-8-4-5-11-9-10-14(16-15(11)13)20-12-6-2-1-3-7-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGWXSUZIYSAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)



![3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5615117.png)

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)
![N-(3-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5615144.png)
![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615147.png)

![ethyl 4-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5615172.png)
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine](/img/structure/B5615178.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclohexylacetamide](/img/structure/B5615188.png)
